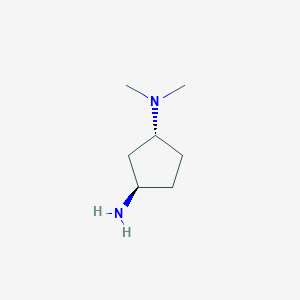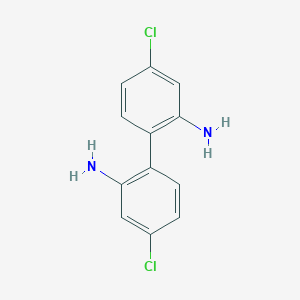
2-(2-Amino-4-chlorophenyl)-5-chloroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Amino-4-chlorophenyl)-5-chloroaniline, also known as ACC, is an organic compound with the chemical formula C12H9Cl2N2. It is a derivative of aniline and is commonly used in scientific research due to its unique properties. ACC is a potent inhibitor of the enzyme tyrosinase, which is responsible for the production of melanin in the body. This makes it a popular compound in the field of dermatology, where it is used to treat hyperpigmentation disorders such as melasma and age spots.
Mécanisme D'action
2-(2-Amino-4-chlorophenyl)-5-chloroaniline works by inhibiting the activity of the enzyme tyrosinase, which is involved in the production of melanin. By reducing the amount of melanin produced by the body, 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can help to lighten hyperpigmented areas of the skin. In cancer cells, 2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been shown to induce apoptosis (cell death) and inhibit the growth of tumors.
Effets Biochimiques Et Physiologiques
2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been shown to have a number of biochemical and physiological effects on the body. In addition to its effects on melanin production and cancer cell growth, it has also been shown to have anti-inflammatory and antioxidant properties. Studies have also suggested that 2-(2-Amino-4-chlorophenyl)-5-chloroaniline may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases such as Alzheimer's and Parkinson's.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2-Amino-4-chlorophenyl)-5-chloroaniline in lab experiments is its potency as a tyrosinase inhibitor. This makes it a valuable tool for studying the role of melanin in various biological processes. However, one limitation of using 2-(2-Amino-4-chlorophenyl)-5-chloroaniline is its potential toxicity. Studies have shown that high doses of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can be toxic to cells, which could limit its use in certain experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(2-Amino-4-chlorophenyl)-5-chloroaniline. One area of interest is the development of new cancer therapies based on 2-(2-Amino-4-chlorophenyl)-5-chloroaniline and other tyrosinase inhibitors. Another potential direction is the use of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline on the body.
Méthodes De Synthèse
The synthesis of 2-(2-Amino-4-chlorophenyl)-5-chloroaniline involves the reaction of 2-chloro-4-nitroaniline with 2-amino-4-chlorophenol in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then treated with hydrochloric acid to yield the final compound.
Applications De Recherche Scientifique
2-(2-Amino-4-chlorophenyl)-5-chloroaniline has been extensively studied for its potential applications in various fields of scientific research. In addition to its use in dermatology, it has also been investigated for its anti-cancer properties. Studies have shown that 2-(2-Amino-4-chlorophenyl)-5-chloroaniline can inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new cancer therapies.
Propriétés
Numéro CAS |
169797-34-6 |
|---|---|
Nom du produit |
2-(2-Amino-4-chlorophenyl)-5-chloroaniline |
Formule moléculaire |
C12H10Cl2N2 |
Poids moléculaire |
253.12 g/mol |
Nom IUPAC |
2-(2-amino-4-chlorophenyl)-5-chloroaniline |
InChI |
InChI=1S/C12H10Cl2N2/c13-7-1-3-9(11(15)5-7)10-4-2-8(14)6-12(10)16/h1-6H,15-16H2 |
Clé InChI |
PNZNCHRKILJGSK-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |
SMILES canonique |
C1=CC(=C(C=C1Cl)N)C2=C(C=C(C=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



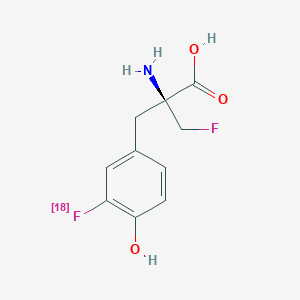
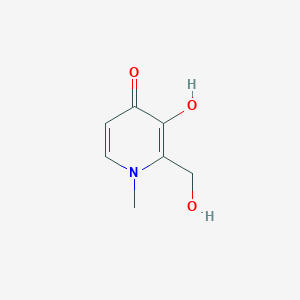
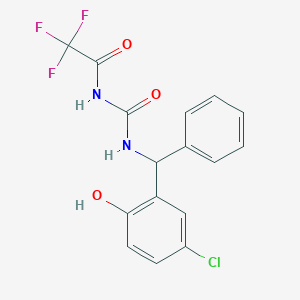
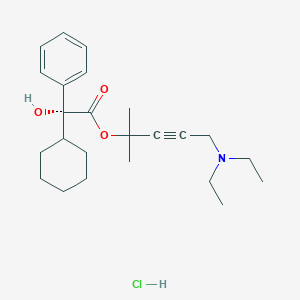

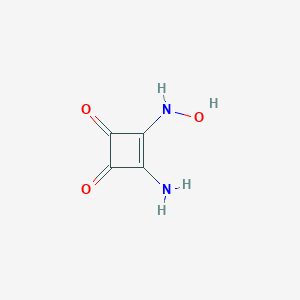
![Ethyl 4-oxo-3-(propylthio)-4,5,6,7-tetrahydrobenzo[c]thiophene-1-carboxylate](/img/structure/B64873.png)
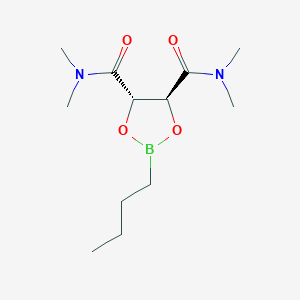
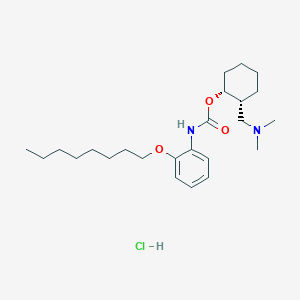
![[[(2R,3S,5R)-5-(2,4-Dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl] phosphono hydrogen phosphate](/img/structure/B64884.png)
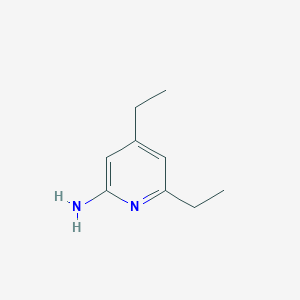
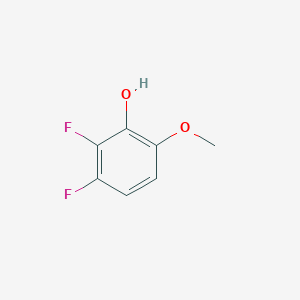
![1-[2-(2,2,2-Trifluoroethoxy)phenyl]piperazine](/img/structure/B64893.png)
